

2-Fluoro-6-iodobenzyl bromide chemical properties

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Compound of Interest

Compound Name: 2-Fluoro-6-iodobenzyl bromide

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An In-depth Technical Guide to **2-Fluoro-6-iodobenzyl bromide**: Properties, Reactivity, and Applications

Introduction

2-Fluoro-6-iodobenzyl bromide is a highly functionalized aromatic compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its unique trifunctional nature—featuring a reactive benzylic bromide, a versatile aryl iodide, and a modulating fluoro group—makes it a powerful building block for constructing complex molecular architectures. The strategic placement of these three distinct functionalities on the benzene ring allows for orthogonal chemical transformations, providing a high degree of control in multi-step syntheses.

This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of **2-Fluoro-6-iodobenzyl bromide**. It is intended to serve as a technical resource for scientists and drug development professionals, providing both foundational knowledge and practical insights into the utilization of this versatile reagent.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. The key properties of **2-Fluoro-6-iodobenzyl bromide** are summarized below.

Physical and Chemical Data

Property	Value	Source/Note
IUPAC Name	1-(Bromomethyl)-2-fluoro-6-iodobenzene	-
CAS Number	1231747-49-1	[1]
Molecular Formula	C ₇ H ₅ BrFI	-
Molecular Weight	317.92 g/mol	Calculated
Appearance	Typically a solid	Inferred from related compounds
Solubility	Soluble in common organic solvents (e.g., THF, DCM, Chloroform)	[2]
Storage	Store refrigerated, under an inert atmosphere, protected from light and moisture	[3]

Spectroscopic Characterization (Predicted)

While a published spectrum for **2-Fluoro-6-iodobenzyl bromide** is not readily available, its ¹H NMR spectrum can be reliably predicted based on analogous structures, such as 2-fluoro-6-bromobenzyl bromide.[4][5][6]

- ¹H NMR (CDCl₃, 400 MHz):
 - δ ~7.40-7.50 ppm (m, 1H): Aromatic proton ortho to the iodine.
 - δ ~7.10-7.20 ppm (m, 2H): Remaining two aromatic protons, showing complex coupling due to both fluorine and adjacent protons.
 - δ ~4.70 ppm (s, 2H): Benzylic protons (CH₂Br). The singlet indicates no adjacent protons. This chemical shift is characteristic of benzylic bromides.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of **2-Fluoro-6-iodobenzyl bromide** involves the free-radical bromination of the corresponding toluene precursor, 2-fluoro-6-iodotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Recommended Synthetic Protocol: Radical Bromination

This protocol is based on well-established methods for the benzylic bromination of substituted toluenes.^{[7][8]}

Reaction Scheme: 2-fluoro-6-iodotoluene + NBS $\xrightarrow{\text{(Radical Initiator, Solvent, Heat/Light)}}$ **2-Fluoro-6-iodobenzyl bromide**

Step-by-Step Methodology:

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-iodotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
- **Reagent Addition:** Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- **Reaction:** Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
- **Workup:** Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
- **Purification:** Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield pure **2-Fluoro-6-iodobenzyl bromide**.

Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Fluoro-6-iodobenzyl bromide** lies in the differential reactivity of its three functional groups. This allows for a sequence of reactions where each site can be

addressed selectively.

Reactions at the Benzylic Position: Nucleophilic Substitution

The primary reactivity of the bromomethyl group is as an electrophile in nucleophilic substitution reactions.[9] Due to the benzylic nature of the carbon, it can undergo substitution via both SN1 and SN2 pathways, though the SN2 mechanism is generally favored with primary benzyl halides.[10][11] This reaction is fundamental for introducing a variety of functional groups.

Mechanism: The electron-rich nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single, concerted step (SN2).[10]

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This pathway is crucial for synthesizing ethers, esters, amines, and other derivatives by reacting **2-Fluoro-6-iodobenzyl bromide** with corresponding alkoxides, carboxylates, or amines.

Reactions at the Iodine Position: C-C Bond Formation

The carbon-iodine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions and for the formation of organometallic reagents.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[12][13] The high reactivity of the C-I bond makes it the preferred site for this transformation over potential C-Br activation.

Catalytic Cycle: The mechanism involves three key steps:

- Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond.[12]

- Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.[\[14\]](#)[\[15\]](#)
- Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[\[12\]](#)[\[15\]](#)

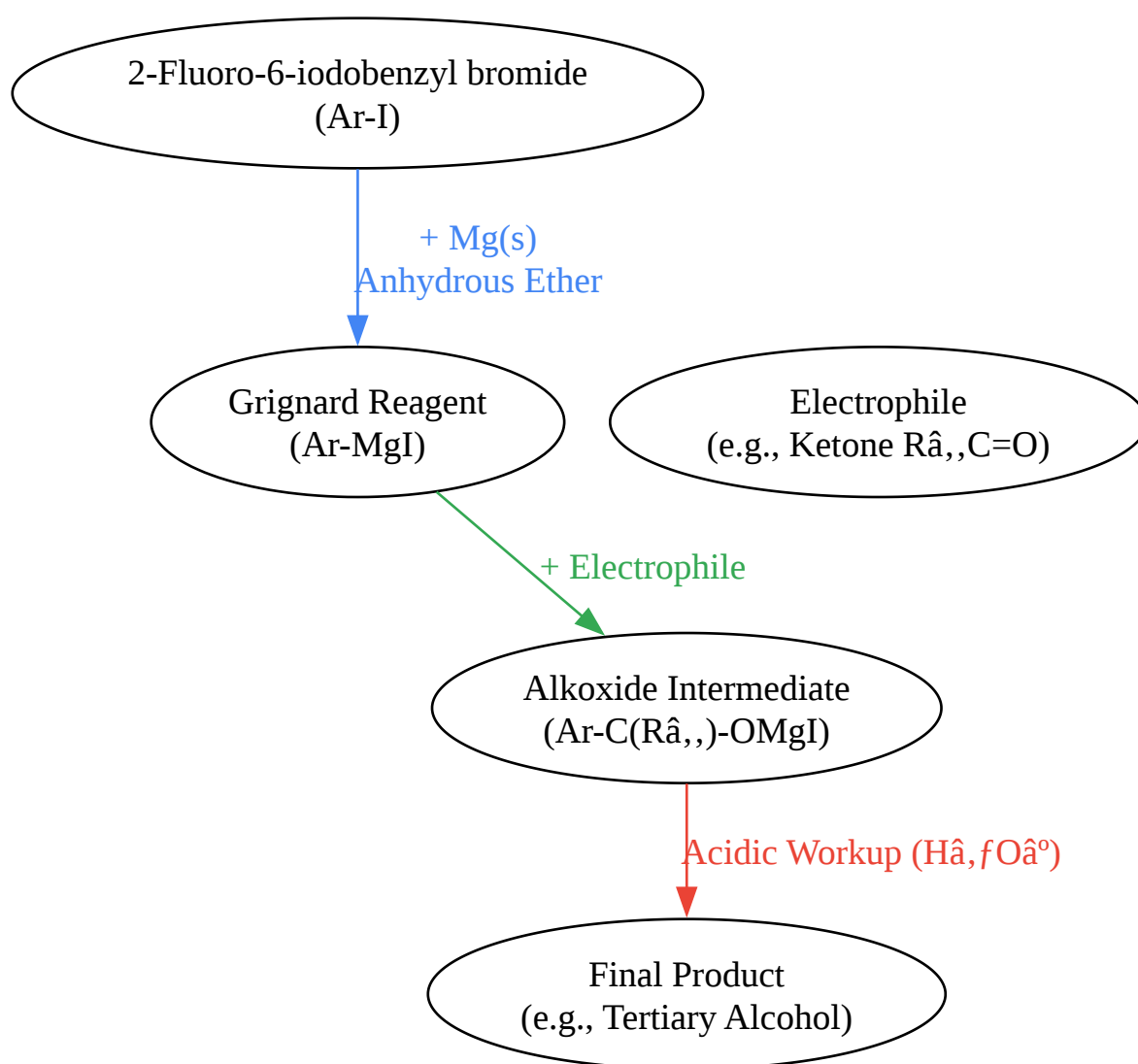
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The aryl iodide can react with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form a Grignard reagent.[\[16\]](#)[\[17\]](#) This transforms the electrophilic aryl carbon into a potent carbon nucleophile and a strong base.

Workflow:

- Formation: The aryl iodide reacts with activated magnesium turnings under strictly anhydrous conditions.[\[18\]](#)[\[19\]](#)
- Reaction: The resulting Grignard reagent can be reacted with a wide range of electrophiles, such as aldehydes, ketones, esters, or carbon dioxide, to form new carbon-carbon bonds.
[\[17\]](#)



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Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and pK_a.^[20] Halogenated benzyl bromides are key intermediates in the synthesis of a wide range of biologically active molecules.^[21]

2-Fluoro-6-iodobenzyl bromide serves as a valuable scaffold for:

- **Building Biaryl Structures:** The Suzuki coupling at the iodine position allows for the synthesis of complex biaryl systems, which are common motifs in pharmaceuticals.^[22]

- **Introducing the Fluorobenzyl Moiety:** The nucleophilic substitution at the benzylic position is used to attach the 2-fluoro-6-iodobenzyl group to various pharmacophores.
- **Multi-component Synthesis:** Its orthogonal reactivity allows for sequential, site-selective modifications, enabling the efficient construction of complex target molecules.

Safety and Handling

Like many benzyl halides, **2-Fluoro-6-iodobenzyl bromide** is a hazardous substance and must be handled with appropriate precautions. Based on data for analogous compounds, it is expected to be corrosive and a lachrymator (a substance that irritates the eyes and causes tears).[3]

- **Hazard Statements:** Causes severe skin burns and eye damage.[23][24] May be harmful if swallowed and may cause respiratory irritation.[3][25]
- **Personal Protective Equipment (PPE):** Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[24]
- **Handling:** Avoid inhalation of dust or vapors. Do not allow contact with skin, eyes, or clothing. [26]
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.[23] It is often recommended to store under an inert atmosphere and protect from moisture and light. [3]
- **Incompatible Materials:** Strong oxidizing agents, strong bases, alcohols, and amines.[23][24]

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References

- 1. 2-Fluoro-6-iodobenzyl bromide,1231747-49-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Fluoro-6-bromobenzyl bromide | 1548-81-8 [chemicalbook.com]
- 5. 2,6-Difluorobenzyl bromide(85118-00-9) ¹H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Page loading... [guidechem.com]
- 8. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. adichemistry.com [adichemistry.com]
- 20. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nbino.com [nbino.com]
- 22. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
- 25. 2-Iodobenzyl Bromide | C₇H₆Br | CID 11426472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. assets.thermofisher.com [assets.thermofisher.com]

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